XLogP3-AA Lipophilicity Comparison
The computed octanol-water partition coefficient (XLogP3-AA) for 3-(bromomethyl)-2-methylhexane is 4.0, compared to 3.8 for its positional isomer 4-(bromomethyl)-2-methylhexane [1][2]. This 0.2 log unit difference corresponds to a ~1.58× higher predicted octanol-water partition ratio for the 3-isomer, indicating measurably greater lipophilicity when the bromomethyl and methyl substituents are vicinally positioned. The 4-isomer, with greater spatial separation between the methyl and bromomethyl groups, presents a reduced hydrophobic contact surface, consistent with the established principle that branching pattern modulates lipophilicity among constitutional isomers [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | 4-(Bromomethyl)-2-methylhexane: XLogP3-AA = 3.8 |
| Quantified Difference | ΔXLogP = +0.2 units (~1.58× higher partition ratio for target) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18; identical computational method applied to both isomers |
Why This Matters
A 0.2 log unit lipophilicity difference is chromatographically significant and directly impacts reversed-phase HPLC retention time prediction, solid-phase extraction recovery, and biological compartment partitioning—making isomer-specific procurement essential for reproducible analytical or bioassay workflows.
- [1] PubChem CID 24880887. 3-(Bromomethyl)-2-methylhexane Computed Properties: XLogP3-AA = 4.0. National Center for Biotechnology Information. View Source
- [2] PubChem CID 24880891. 4-(Bromomethyl)-2-methylhexane Computed Properties: XLogP3-AA = 3.8. National Center for Biotechnology Information. View Source
